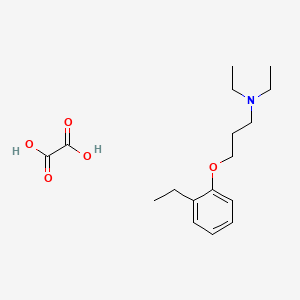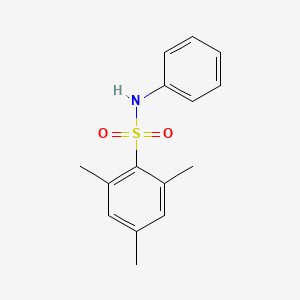
4-ethyl-5-methyl-N-3-pyridinyl-3-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-5-methyl-N-3-pyridinyl-3-thiophenecarboxamide, also known as EMT or EMT-1001, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields. EMT is a member of the thiophene carboxamide family of compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 4-ethyl-5-methyl-N-3-pyridinyl-3-thiophenecarboxamide is not fully understood, but it is believed to act through multiple pathways. 4-ethyl-5-methyl-N-3-pyridinyl-3-thiophenecarboxamide has been shown to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE4), and nuclear factor kappa B (NF-κB). It also modulates the expression of various genes involved in inflammation and cell death.
Biochemical and Physiological Effects:
4-ethyl-5-methyl-N-3-pyridinyl-3-thiophenecarboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. 4-ethyl-5-methyl-N-3-pyridinyl-3-thiophenecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-ethyl-5-methyl-N-3-pyridinyl-3-thiophenecarboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-ethyl-5-methyl-N-3-pyridinyl-3-thiophenecarboxamide is its ability to modulate multiple pathways involved in various diseases. This makes it a potential candidate for the treatment of a wide range of diseases. However, one limitation of 4-ethyl-5-methyl-N-3-pyridinyl-3-thiophenecarboxamide is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 4-ethyl-5-methyl-N-3-pyridinyl-3-thiophenecarboxamide. One area of interest is the development of more efficient synthesis methods for 4-ethyl-5-methyl-N-3-pyridinyl-3-thiophenecarboxamide and related compounds. Additionally, further studies are needed to fully understand the mechanism of action of 4-ethyl-5-methyl-N-3-pyridinyl-3-thiophenecarboxamide and its potential applications in the treatment of various diseases. Finally, there is a need for more studies on the safety and toxicity of 4-ethyl-5-methyl-N-3-pyridinyl-3-thiophenecarboxamide in animal models and humans.
Métodos De Síntesis
4-ethyl-5-methyl-N-3-pyridinyl-3-thiophenecarboxamide is synthesized through a multi-step process that involves the reaction of 4-ethyl-5-methyl-3-nitropyridine with thiophene-3-carboxylic acid, followed by reduction with palladium on carbon. The final product is obtained through purification and isolation techniques.
Aplicaciones Científicas De Investigación
4-ethyl-5-methyl-N-3-pyridinyl-3-thiophenecarboxamide has been studied extensively for its potential application in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. 4-ethyl-5-methyl-N-3-pyridinyl-3-thiophenecarboxamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
4-ethyl-5-methyl-N-pyridin-3-ylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-3-11-9(2)17-8-12(11)13(16)15-10-5-4-6-14-7-10/h4-8H,3H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFQNAXJWAXYCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)NC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-5-methyl-N-(pyridin-3-yl)thiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(phenylthio)propanamide](/img/structure/B5212795.png)
![N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine](/img/structure/B5212815.png)
![methyl 4-({[4-(1-piperidinylsulfonyl)phenoxy]acetyl}amino)benzoate](/img/structure/B5212819.png)
![1-(2-oxo-2-{3-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl}ethyl)-2-pyrrolidinone](/img/structure/B5212825.png)
![3-bromo-N-[3-(4-morpholinyl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5212831.png)


![2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5212857.png)
![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-{[5-(methoxymethyl)-2-furyl]methyl}ethanamine](/img/structure/B5212868.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B5212869.png)
![5-(3-bromo-4-hydroxy-5-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5212884.png)

![ethyl 3-[7-hydroxy-2-(4-iodophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B5212892.png)
![1,7-dimethyl-3-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5212897.png)